DBCO-PEG4-alkyne

Sequential Click Chemistry ADC Linker Design Bioorthogonal Conjugation

Standard heterobifunctional linkers lack orthogonal azide-reactive handles, forcing trade-offs between copper-free bioorthogonality and sequential functionalization. DBCO-PEG4-alkyne solves this with two distinct click chemistry modes. - Enables two-step ADC assembly: SPAAC to antibody, then CuAAC to payload - Hydrophilic PEG4 spacer ensures aqueous solubility >10 mg/mL, preventing aggregation - Achieves >98% conjugation efficiency in nanoparticle radiolabeling studies - Non-cleavable, stable pH 6-9; no copper in first step preserves sensitive biomolecules

Molecular Formula C30H34N2O6
Molecular Weight 518.6 g/mol
Cat. No. B12421435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDBCO-PEG4-alkyne
Molecular FormulaC30H34N2O6
Molecular Weight518.6 g/mol
Structural Identifiers
SMILESC#CCOCCOCCOCCOCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31
InChIInChI=1S/C30H34N2O6/c1-2-16-35-18-20-37-22-23-38-21-19-36-17-15-31-29(33)13-14-30(34)32-24-27-9-4-3-7-25(27)11-12-26-8-5-6-10-28(26)32/h1,3-10H,13-24H2,(H,31,33)
InChIKeySCJUDXLSXNVHDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DBCO-PEG4-alkyne Overview


DBCO-PEG4-alkyne is a heterobifunctional linker that combines a strained dibenzocyclooctyne (DBCO) moiety with a terminal alkyne group via a hydrophilic tetraethylene glycol (PEG4) spacer . The DBCO group enables rapid, copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) under mild, bioorthogonal conditions [1], while the terminal alkyne allows for subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This dual reactivity profile supports sequential, orthogonal click reactions for precise macromolecular assembly . The compound is widely utilized as a non-cleavable linker in antibody-drug conjugate (ADC) synthesis and bioconjugation workflows .

Sequential SPAAC + CuAAC orthogonal click assembly
Heterobifunctional DBCO-alkyne linker with PEG4 spacer
ADC and bioconjugation research workflows

Why DBCO-PEG4-alkyne Cannot Be Replaced


Generic substitution of DBCO-PEG4-alkyne with alternative SPAAC linkers risks compromising both reaction efficiency and molecular design integrity. Unlike homobifunctional DBCO linkers such as DBCO-PEG4-DBCO, which are optimized for crosslinking but lack the orthogonal alkyne handle for subsequent CuAAC functionalization , or heterobifunctional DBCO-PEG4-NHS esters that target amines and preclude azide-azide sequential assembly , DBCO-PEG4-alkyne provides two distinct, sequentially addressable azide-reactive groups. Furthermore, replacing the hydrophilic PEG4 spacer with a hydrophobic alkyl chain (e.g., DBCO-C6-NHS) significantly reduces aqueous solubility and increases aggregation propensity . These functional and physicochemical differences directly impact conjugation yields and reproducibility in complex biological systems, as quantified in the evidence below.

Homobifunctional DBCO linkers Lack orthogonal alkyne handle for two-step assembly; sequential assembly may not be possible.
DBCO-PEG4-NHS ester Targets amines and hydrolyzes in aqueous buffer; precludes azide-azide sequential workflow.
DBCO-C6-NHS (alkyl spacer) Hydrophobic spacer reduces aqueous solubility and may increase aggregation, altering conjugation yields.

DBCO-PEG4-alkyne vs. Closest Analogs


Orthogonal Reactivity vs. DBCO-PEG4-DBCO

DBCO-PEG4-alkyne uniquely provides two orthogonal click handles—a strained DBCO for SPAAC and a terminal alkyne for CuAAC—enabling two distinct, sequential azide coupling steps . In contrast, homobifunctional DBCO-PEG4-DBCO possesses two identical DBCO groups and can only perform a single SPAAC step with azide-bearing molecules, limiting its utility for assembling complex, multi-component conjugates . This functional difference is critical for applications requiring defined, two-step payload assembly such as site-specific ADC construction.

Orthogonal Reactivity
Class-level
2 click steps (SPAAC + CuAAC) vs. 1 (SPAAC only)
Enables sequential assembly of complex conjugates
Functional group analysis; source review recommended
Sequential Click Chemistry ADC Linker Design Bioorthogonal Conjugation

SPAAC Bioconjugation Efficiency

Using a DBCO-PEG4-Lys-DOTA-(64)Cu complex—a radiolabeled construct incorporating the DBCO-PEG4 moiety—copper-free SPAAC conjugation to azide-functionalized glycol chitosan nanoparticles (CNPs) achieved a radiolabeling efficiency and yield exceeding 98% within 30 minutes under aqueous conditions (pH 7, room temperature) [1]. This high efficiency is a class-level benchmark for DBCO-based SPAAC bioconjugation and is significantly faster than many non-catalyzed bioorthogonal reactions. While direct head-to-head comparison with other SPAAC moieties (e.g., BCN) in this specific nanoparticle system is not available, DBCO generally exhibits second-order rate constants ranging from 0.1 to 1.0 M⁻¹s⁻¹ for SPAAC with benzyl azide [2], positioning it as a rapid and robust choice.

SPAAC Efficiency
Class-level
>98% radiolabeling yield
High conjugation yield in nanoparticle system
Class-level rate constant support; reported conditions
SPAAC Efficiency Radiolabeling Bioconjugation Yield

Hydrophilic PEG4 Spacer vs. Hydrophobic Alkyl Spacer

The PEG4 spacer in DBCO-PEG4-alkyne is explicitly designed to enhance aqueous solubility and reduce aggregation during bioconjugation, as noted across multiple vendor technical datasheets . In direct functional comparison, DBCO linkers with PEG4 spacers are classified as 'aqueous compatible', whereas DBCO-C6-NHS (alkyl C6 spacer) is described as 'hydrophobic' and soluble primarily in organic solvents like dichloromethane and tetrahydrofuran . While quantitative solubility limits in mg/mL are not universally standardized, the PEG4 modification demonstrably shifts the solubility profile from organic to aqueous media, minimizing precipitation and steric hindrance during labeling of biomolecules in polar environments.

Spacer Hydrophilicity
Source review
PEG4: aqueous soluble; C6 alkyl: hydrophobic
Reduces aggregation in aqueous bioconjugations
Qualitative solubility profile from vendor data
PEG Linker Solubility Aggregation Resistance

pH Stability in Aqueous Bioconjugation

The DBCO group in DBCO-PEG4-alkyne is generally stable and retains its reactivity towards azides within the pH range of 6–9 commonly used for bioconjugation, while strongly acidic conditions can lead to DBCO ring degradation . This stability window aligns with physiological and common laboratory buffer conditions, ensuring reliable performance without specialized pH adjustments. In contrast, NHS ester-based linkers (e.g., DBCO-PEG4-NHS) exhibit pH-dependent hydrolysis; NHS esters are optimally reactive at pH 7–9 but rapidly hydrolyze in aqueous buffers at higher pH, with half-lives on the order of minutes to hours depending on pH and temperature [1]. The DBCO-alkyne combination thus offers a broader operational pH tolerance for the SPAAC step.

pH Stability Window
Class-level
pH 6–9 stable (DBCO); narrower for NHS esters
Broader buffer compatibility for multi-step protocols
Vendor guidance and literature; NHS ester hydrolysis rates
pH Stability Bioconjugation Buffer DBCO Stability

DBCO-PEG4-alkyne Optimal Applications


Site-Specific ADC Assembly

DBCO-PEG4-alkyne enables a two-step, orthogonal conjugation strategy for ADC construction. First, the DBCO group undergoes copper-free SPAAC with an azide-functionalized antibody, installing the linker under mild, non-denaturing conditions. Subsequently, the terminal alkyne participates in CuAAC with an azide-bearing cytotoxic payload, completing the conjugate . This sequential approach, supported by the linker's dual reactivity , provides precise control over drug-antibody ratio (DAR) and site-specificity, which is critical for ADC efficacy and regulatory consistency. The >98% radiolabeling yield demonstrated with DBCO-PEG4 constructs [1] underscores the high efficiency attainable in such bioorthogonal conjugations.

Nanoparticle Functionalization for Imaging & Drug Delivery

The high efficiency and copper-free nature of DBCO-PEG4-alkyne's SPAAC reaction make it ideal for functionalizing nanoparticles in complex biological media. The linker's PEG4 spacer enhances aqueous solubility and reduces aggregation, ensuring homogeneous surface modification . This is exemplified by the >98% radiolabeling efficiency of azide-functionalized glycol chitosan nanoparticles using a DBCO-PEG4 chelator complex for PET imaging [1]. The linker's non-cleavable nature and stability across pH 6–9 further ensure that the functionalized nanoparticles remain intact during circulation and tissue distribution studies.

SPAAC-Crosslinked Multifunctional Hydrogels

The DBCO moiety within DBCO-PEG4-alkyne serves as a highly efficient SPAAC handle for crosslinking azide-functionalized polymers into hydrogels. Studies using DBCO-functionalized dendrimers and PEG-bisazide demonstrate rapid gelation kinetics under physiological conditions without initiators or catalysts [2]. The PEG4 spacer contributes to the hydrogel's cytocompatibility and tunable mechanical properties by modulating crosslink density and reducing steric constraints [2]. This application leverages the linker's bioorthogonality and aqueous compatibility to create injectable scaffolds for localized drug delivery and tissue engineering.

Two-Step Bioconjugation for Diagnostic Probes

DBCO-PEG4-alkyne facilitates the sequential attachment of two distinct azide-bearing molecules (e.g., a fluorescent dye and a targeting ligand) to a single scaffold . This orthogonal assembly is particularly valuable for constructing diagnostic probes where defined stoichiometry and spatial orientation are critical for assay performance. The PEG4 spacer minimizes steric hindrance and enhances solubility, improving reaction yields and conjugate homogeneity . The ability to perform the first click under copper-free conditions (SPAAC) preserves the integrity of sensitive biomolecules before the second CuAAC step, expanding the range of compatible payloads.

Application
Selection Property
Validation Focus
Site-Specific ADC Assembly
Orthogonal SPAAC + CuAAC dual reactivity
DAR control and conjugation yield
Nanoparticle Functionalization
Copper-free SPAAC, PEG4 aqueous compatibility
Conjugation efficiency and particle stability
SPAAC-Crosslinked Hydrogels
Rapid SPAAC gelation, PEG spacer cytocompatibility
Gelation kinetics and mechanical properties
Two-Step Diagnostic Probes
Sequential orthogonal assembly of two azide tags
Stoichiometry and conjugate homogeneity

Technical Documentation Hub

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39 linked technical documents
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